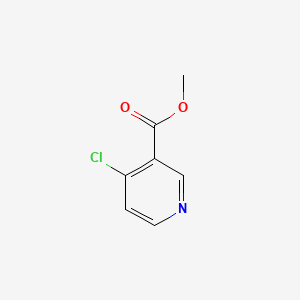

Methyl 4-chloronicotinate

Descripción general

Descripción

Methyl 4-chloronicotinate is an organic compound with the CAS Number: 63592-85-8 . It is a dark brown liquid to solid substance and belongs to the family of nitriles. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Analysis

While specific synthesis routes for this compound were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions. The exact method can vary based on the desired yield, purity, and other factors.Molecular Structure Analysis

The molecular weight of this compound is 171.58 . Its IUPAC name is this compound and its Inchi Code is 1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a dark brown liquid to solid substance . It has a molecular weight of 171.58 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Pest Management

Methyl 4-chloronicotinate, in the form of Methyl isonicotinate, has been investigated for its use in pest management, particularly for thrips. This compound serves as a non-pheromone semiochemical and has been shown to increase trap capture of various thrips species. It's used in combination with colored sticky traps for enhanced monitoring in greenhouses and has potential in mass trapping, lure and kill, and other pest management strategies (Teulon et al., 2017).

Herbicide Research

In earlier studies, researchers investigated the effects of compounds like 4-chloro-2-methyl-phenoxyacetic acid, closely related to this compound, as selective herbicides. These investigations aimed to understand the efficacy of such compounds in weed eradication (Blackman, 1945).

Environmental Impact Studies

Studies have also been conducted to assess the environmental impact of pesticides, such as Chlorpyrifos-methyl, often used in conjunction with compounds like this compound in agricultural settings. This research helps to understand the pesticide drift and its effects on adjacent water bodies and ecosystems (Padovani & Capri, 2005).

Pharmaceutical Applications

In the pharmaceutical industry, this compound derivatives have been explored for their potential therapeutic effects. For example, derivatives have been studied for their anticonvulsant activities, which is critical in developing new treatments for conditions like epilepsy (Scott et al., 1993).

Organic Chemistry and Synthesis

This compound is utilized in various organic synthesis processes. It has been employed in the synthesis of functionalized chromenes and quinolines, showcasing its versatility as a building block in organic chemistry (Bello et al., 2010). Furthermore, it's used in creating novel compounds with potential antimicrobial and anti-inflammatory properties (Rani & Kunta, 2021).

Environmental Chemistry

The degradation of related compounds, such as 4-Chlorophenol, by various organic oxidants has been studied to understand the effectiveness of these processes in treating wastewater and reducing environmental pollution [(Sharma, Mukhopadhyay, & Murthy, 2012)](https://consensus.app/papers/rate-parameter-estimation-4chlorophenol-degradation-sharma/57fa489123795dd5b7e802816c156ffc/?utm_source=chatgpt).

Safety and Hazards

Methyl 4-chloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Methyl 4-chloronicotinate, similar to its analog methyl nicotinate, is thought to primarily target peripheral blood capillaries . These capillaries are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The role of these capillaries is to facilitate the exchange of oxygen, nutrients, and waste materials between the blood and the surrounding tissues.

Mode of Action

It is believed to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to vasodilation, or the widening of blood vessels, which in turn enhances local blood flow at the site of application .

Pharmacokinetics

Methyl nicotinate, when applied topically, acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The primary result of this compound’s action is the enhancement of local blood flow due to vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .

Propiedades

IUPAC Name |

methyl 4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZRPPBWRSEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503075 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63592-85-8 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

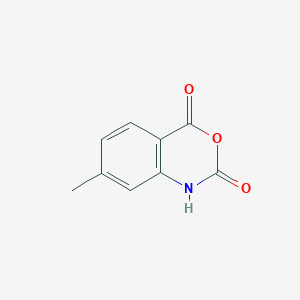

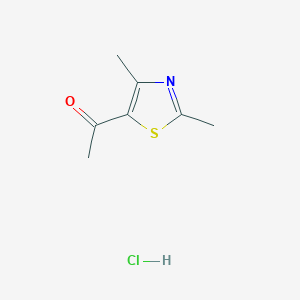

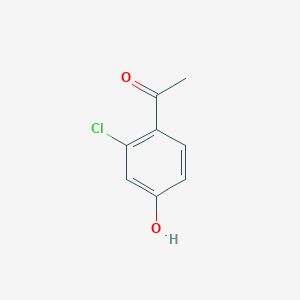

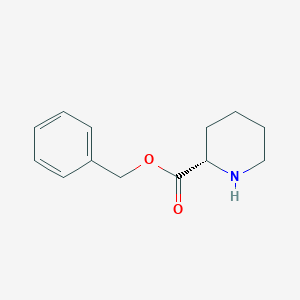

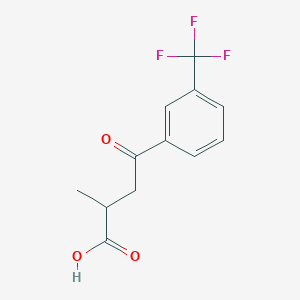

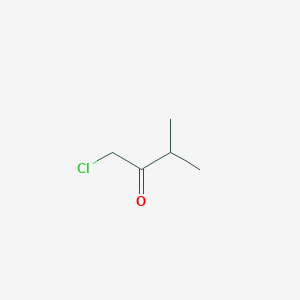

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)